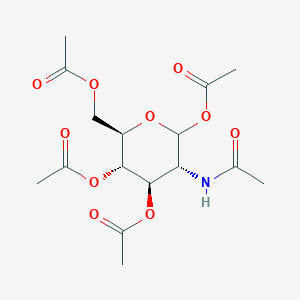

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-glucopyranose

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-QCODTGAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169352 | |

| Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-54-5 | |

| Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-2-deoxy-alpha-D-glucose 1,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-2-deoxy-α-D-glucose 1,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Alpha D Glucosamine Pentaacetate and Its Derivatives

Chemical Synthesis Approaches for Peracetylated Glucosamine (B1671600) Analogs

The chemical synthesis of peracetylated glucosamine analogs, including alpha-D-glucosamine pentaacetate, is a foundational aspect of carbohydrate chemistry. These methods provide access to a wide array of derivatives with potential applications in various fields.

Strategies for Selective Acetylation and Deacetylation in Glucosamine Scaffolds

The selective protection and deprotection of hydroxyl and amino groups on the glucosamine scaffold are paramount for the synthesis of specific analogs. beilstein-journals.orgnih.govmdpi.com The reactivity of these functional groups must be carefully managed to achieve the desired substitution pattern.

One common strategy involves the use of protecting groups to temporarily block certain reactive sites while others are modified. For instance, the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has been achieved through the use of deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides as key intermediates. beilstein-journals.orgresearchgate.net This approach allows for the regio- and stereoselective introduction of fluorine atoms at specific positions on the pyranose ring. beilstein-journals.org

The process of deacetylation, the removal of acetyl groups, is equally important. In staphylococci, the partial de-N-acetylation of the exopolysaccharide poly-β-1,6-N-acetyl-d-glucosamine (PNAG) by the IcaB protein is a crucial step in biofilm formation. researchgate.net Understanding the structural basis of this enzymatic deacetylation can inform the design of synthetic strategies for selective de-N-acetylation. researchgate.net

Catalytic Glycosylation Methods for Alpha-D-Glucosamine Pentaacetate

Catalytic glycosylation methods offer efficient and stereoselective routes to alpha-D-glucosamine pentaacetate and its derivatives. These methods often employ Lewis acids or other catalysts to promote the formation of the glycosidic bond.

An efficient method for the large-scale preparation of alpha-N-acetylglycosaminides involves the use of iron(III) chloride (FeCl₃) as a catalyst. nih.gov This one-step condensation between commercially available D-glucosamine pentaacetates and various acceptors is noted for its experimental simplicity, high alpha-stereoselectivity, and cost-effectiveness. nih.gov Similarly, rare earth metal triflates, such as scandium triflate (Sc(OTf)₃) and hafnium triflate (Hf(OTf)₄), have been shown to be effective catalysts for the glycosylation of N-acetyl galactosamine (GalNAc) donors, yielding either β- or α-glycosides with high selectivity depending on the chosen catalyst. frontiersin.org

Triflic acid supported on molecular sieves has also been utilized for the one-pot synthesis of D-glucosamine and chitobiosyl building blocks, demonstrating the versatility of acid catalysis in complex carbohydrate synthesis. rsc.org Furthermore, modern glycosylation techniques have expanded to include the use of various catalysts to achieve stereoselective outcomes, which is critical for the synthesis of biologically active molecules. nih.gov

Synthesis of Glucosamine Pentaacetate-Derived Glycoconjugates and Organogelators

The synthesis of glycoconjugates and organogelators derived from glucosamine pentaacetate has garnered significant interest due to their potential applications in materials science and biomedicine. These molecules often exhibit self-assembling properties, leading to the formation of supramolecular structures.

A series of glycoconjugates based on pentaerythritol (B129877) have been synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org These compounds, featuring mono-, di-, tri-, and tetra-functionalized pentaerythritol cores, were investigated for their ability to act as supramolecular gelators. rsc.org The study revealed that the trivalent and tetravalent glycoclusters were particularly effective at forming gels in various solvents, highlighting the importance of molecular architecture in designing self-assembling materials. rsc.org These gelators also demonstrated the ability to encapsulate drug molecules, suggesting potential applications in drug delivery. rsc.org

Chemoenzymatic Approaches in Glucosamine Derivative Synthesis

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods, offering a powerful strategy for the production of complex glucosamine derivatives. frontiersin.orgresearchgate.net This approach leverages the high selectivity and specificity of enzymes for particular transformations, while chemical methods provide versatility for introducing a wide range of modifications.

The production of chitooligosaccharides (COS) and N-acetylglucosamine (GlcNAc) has been significantly advanced through chemoenzymatic processes. frontiersin.orgresearchgate.net These methods often involve a chemical pretreatment of chitin (B13524), the natural polymer of GlcNAc, to increase its susceptibility to enzymatic hydrolysis. frontiersin.orgnih.gov This synergistic approach can lead to higher yields and purity of the desired products compared to purely chemical or enzymatic methods. frontiersin.orgresearchgate.net Furthermore, chemoenzymatic strategies enable the engineering of COS and GlcNAc to generate novel derivatives with enhanced biological activities. frontiersin.orgresearchgate.net

Enzymatic Modification of Acetylated Glucosamine Structures

Enzymes play a crucial role in the modification of acetylated glucosamine structures, enabling specific transformations that are often challenging to achieve through purely chemical means. These enzymatic modifications are central to chemoenzymatic synthesis strategies.

Glucosamine/glucosaminide N-acetyltransferase (GlmA) is an enzyme that catalyzes the transfer of an acetyl group from acetyl coenzyme A to the amino group of glucosamine and its oligomers. nih.gov The high specificity of this enzyme makes it a valuable tool for the controlled N-acetylation of glucosamine derivatives.

Conversely, chitin deacetylases are enzymes that selectively remove acetyl groups from chitin and its derivatives. The enzymatic hydrolysis of chitin using chitinases and β-N-acetylhexosaminidases can be optimized to produce N-acetylglucosamine with high purity. researchgate.netrasayanjournal.co.in The composition of the enzyme mixture and the crystalline structure of the chitin substrate are critical factors influencing the efficiency of this process. nih.gov By carefully selecting and engineering these enzymes, it is possible to control the degree and pattern of acetylation in glucosamine-based molecules, leading to the synthesis of a diverse range of functional derivatives. researchgate.net

Elucidation of Biological Activities and Molecular Mechanisms of Alpha D Glucosamine Pentaacetate and Its Derivatives

Modulation of Cellular Signaling Pathways by Acetylated Glucosamine (B1671600) Analogs

Impact on NF-κB Pathway Activation and Inflammatory Responses

Acetylated glucosamine analogs, including alpha-D-Glucosamine pentaacetate, have demonstrated a capacity to modulate key cellular signaling pathways involved in inflammation. A primary target of these compounds is the nuclear factor kappa B (NF-κB) pathway. researchgate.net Glucosamine has been shown to regulate inflammation by potentially attenuating the nuclear translocation of NF-κB. researchgate.net This action reduces the expression of a variety of pro-inflammatory mediators. researchgate.net

Derivatives of N-acetylglucosamine (NAG) have also been synthesized and studied for their anti-inflammatory properties. nih.govutrgv.edu In studies using lipopolysaccharide (LPS) to induce inflammation in mouse macrophage cell lines, novel glucosamine derivatives significantly reduced the production of inflammatory mediators like nitric oxide (NO). researchgate.net This effect was linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) upregulation. utrgv.eduresearchgate.net The anti-inflammatory effects of these compounds are largely attributed to their ability to interfere with the NF-κB signaling cascade.

Influence on Cytokine Expression and Regulation

The immunomodulatory effects of acetylated glucosamine analogs extend to the regulation of cytokine production. researchgate.netnih.gov Cytokines are crucial signaling proteins that orchestrate the inflammatory response. Research has shown that glucosamine and its derivatives can suppress the secretion of pro-inflammatory cytokines. researchgate.netmdpi.com

In various experimental models, treatment with N-acetylglucosamine (GlcNAc) and its derivatives has led to a notable decrease in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govutrgv.edu For instance, in LPS-induced systemic inflammation in mice, N-acetylglucosamine (NAG) and its synthesized derivatives significantly decreased the serum levels of IL-6 and TNF-α. nih.gov Similarly, studies on virally infected cells showed that GlcNAc was able to reduce the secretion of pro-inflammatory cytokines. mdpi.com Some investigations have also pointed to a different mechanism for GlcNAc compared to glucosamine, with GlcNAc potentially increasing the concentration of anti-inflammatory cytokines like IL-10. researchgate.net

| Compound/Analog | Target Pathway/Molecule | Observed Effect | Reference |

| Glucosamine | NF-κB Pathway | Attenuation of nuclear translocation | researchgate.net |

| N-acetylglucosamine derivatives | iNOS, COX-2 | Inhibition of upregulation | utrgv.eduresearchgate.net |

| N-acetylglucosamine (NAG) and its derivatives | IL-6, TNF-α | Decreased serum levels | nih.gov |

| N-acetylglucosamine (GlcNAc) | Pro-inflammatory cytokines | Reduced secretion in virally infected cells | mdpi.com |

| N-acetylglucosamine (GlcNAc) | IL-10 | Increased serum concentration | researchgate.net |

Glycan Biosynthesis and Remodeling via Peracetylated Glucosamine Derivatives

Effects on N- and O-Glycan Content and Repertoire

Peracetylated glucosamine derivatives serve as precursors for glycan biosynthesis and can significantly alter the N- and O-glycan profiles of cells. nih.govnih.gov These compounds are designed to passively enter cells, where they are deacetylated and metabolically channeled into glycan synthesis pathways. nih.gov One such derivative, peracetylated 4-fluoro-glucosamine (4-F-GlcNAc), was found to reduce the content and structural diversity of tri- and tetra-antennary N-glycans and O-glycans, while increasing the levels of biantennary N-glycans. nih.govnih.govresearchgate.net

This remodeling of the glycan landscape is thought to occur through interference with the synthesis of key precursor molecules. For example, 4-F-GlcNAc treatment dramatically reduced the intracellular levels of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for the synthesis of N-acetyllactosamine (LacNAc), a common structural motif in complex glycans. nih.govresearchgate.net This leads to a reduction in LacNAc and related structures like sialyl Lewis X (sLeX) on both N-glycans and core 2 O-glycans. nih.govnih.govresearchgate.net

Interaction with Glycosyltransferases and Glycosidases

The alteration of glycan structures by peracetylated glucosamine derivatives is intrinsically linked to the enzymes that synthesize and modify them: glycosyltransferases and glycosidases. While some studies initially hypothesized that derivatives like 4-F-GlcNAc might act by being incorporated into glycan chains and terminating their extension, further analysis showed no evidence of such incorporation. nih.govresearchgate.net

Instead, the primary mechanism appears to be the depletion of essential precursor pools, such as UDP-GlcNAc. nih.govresearchgate.net Interestingly, treatment with 4-F-GlcNAc did not significantly alter the activity of LacNAc-synthesizing enzymes, suggesting the effect is at the substrate level rather than direct enzyme inhibition. nih.govresearchgate.net The role of O-GlcNAcylation, a post-translational modification involving the attachment of a single N-acetylglucosamine to proteins, is also significant. This process is regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), and dysregulation of this cycle is linked to various diseases. nih.gov Some N-acetylglucosamine derivatives have been identified as OGA inhibitors, which would lead to an accumulation of protein O-GlcNAcylation. nih.gov

Investigation of Structure-Activity Relationships in Acetylated Glucosamine Derivatives

The biological effects of acetylated glucosamine derivatives are highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the glucosamine molecule influence its anti-inflammatory and other biological activities.

For instance, the synthesis and evaluation of bi-deoxygenated N-acetylglucosamine (NAG) derivatives, BNAG1 and BNAG2, revealed that they exhibit notable anti-inflammatory effects compared to the parent NAG molecule. utrgv.edu One of these derivatives, BNAG1, was found to be the most effective at inhibiting the expression of iNOS, IL-6, TNF-α, and IL-1β, as well as nitric oxide production. utrgv.edu This highlights that specific modifications to the glucosamine scaffold can significantly enhance its therapeutic potential.

Correlation Between Acetylation Patterns and Biological Efficacy

The biological activities of glucosamine and its derivatives are significantly influenced by the pattern of acetylation on the molecule. The presence or absence of an acetyl group, particularly at the amino position (C-2), dictates the compound's interaction with cells and its subsequent metabolic fate and biological effects.

Research indicates that the free amino group in glucosamine (GlcN) is a key determinant of some of its biological activities, which can be inhibitory to certain cellular processes. For instance, studies on chondrocytes have shown that GlcN can inhibit cell proliferation and total proteoglycan synthesis in a dose-dependent manner. nih.govnih.gov This inhibitory effect is largely attributed to the unsubstituted amino group. nih.gov In contrast, N-acetyl-D-glucosamine (GlcNAc), where the amino group is acetylated, does not exhibit the same inhibitory effects on chondrocyte proliferation. nih.govnih.gov In fact, while GlcN inhibits sulfated glycosaminoglycan synthesis, GlcNAc has been found to increase hyaluronan levels, which is associated with an increased expression of hyaluronan synthase-2 (HAS-2). nih.gov

Furthermore, the transport and metabolism of these aminosugars differ based on their acetylation state. Human articular chondrocytes actively import and metabolize GlcN, whereas the transport of GlcNAc is not statistically significant and it is not metabolized by these cells. nih.govresearchgate.net This suggests a cell-type-specific phenomenon, as lower rates of transport for acetylated aminosugars compared to their non-acetylated counterparts have also been observed in other cell types. nih.gov

The protective effects of glucosamine derivatives against cellular stress also appear to be linked to acetylation. In studies investigating neuroprotective effects, both GlcN and GlcNAc showed cytoprotective properties against serum/glucose deprivation-induced cell death through anti-apoptotic and antioxidant activities. nih.gov However, other research has highlighted that the protective activity of GlcN against DNA damage might be related to the presence of the 2'-NH2 functional moiety, with its N-acetylated analog showing only a slight protective effect at high concentrations. nih.gov

In the context of anti-tumor research, the acetylation pattern is again a critical factor. D-glucosamine hydrochloride (GlcNH2·HCl) and D-glucosamine (GlcNH2) have been shown to inhibit the growth of human hepatoma cells in a concentration-dependent manner, while N-acetyl glucosamine (NAG) did not show this inhibitory effect. nih.govnih.gov This suggests that the free amino group is crucial for the observed anti-proliferative activity in these cancer cells. nih.govnih.gov

These findings collectively underscore the principle that the acetylation of glucosamine is a key structural feature that modulates its biological efficacy, influencing its effects on cell proliferation, matrix synthesis, cellular uptake, and anti-tumor activity.

Analysis of Substituent Effects on Bioactivity Profiles

The bioactivity of glucosamine derivatives can be significantly altered by modifying the substituents on the glucosamine backbone. These modifications, particularly N-acylation with different acyl groups, can lead to diverse and sometimes enhanced biological effects compared to the parent compound, glucosamine.

One of the most studied modifications is the N-acylation of glucosamine. Research has demonstrated that the inhibitory effects of glucosamine (GlcN) on chondrocyte proliferation and proteoglycan synthesis are linked to its unsubstituted amino group. nih.govresearchgate.net When this amino group is acylated, the biological outcome can be dramatically different. For example, while N-acetyl-glucosamine (GlcNAc) does not show the inhibitory effects of GlcN, N-butyryl-glucosamine (GlcNBu) has been found to stimulate the proliferation of bovine articular chondrocytes and increase proteoglycan synthesis. nih.govresearchgate.net This stimulatory effect could not be attributed to the butyrate (B1204436) moiety alone, indicating a specific role for the N-butyryl substituent in modulating chondrocyte activity. nih.gov Furthermore, in human articular chondrocytes, GlcNBu led to the upregulation of a large number of genes, whereas GlcN resulted in no upregulation and one downregulated gene, highlighting the profound impact of the N-acyl substituent on gene expression. nih.govresearchgate.net

The position of substituents also plays a critical role. For instance, sulfation of the glucosamine amino group can reverse or partially reverse the anti-proliferative effects of GlcN. nih.gov The effects of sulfated glucosamine derivatives on articular chondrocyte proliferation and proteoglycan synthesis are complex and depend on the specific position of the sulfate (B86663) groups. nih.gov For example, GlcN-2-SO4 and GlcN-2,6-diSO4 did not affect proliferation or DNA synthesis, while other sulfated derivatives showed varying inhibitory effects. nih.gov

Beyond acylation and sulfation, other modifications are being explored. The synthesis of 3-O-esters of N-acetyl-d-glucosamine derivatives has been investigated to understand the influence of structural changes on molecular self-assembly, leading to the development of new organogelators. rsc.org The introduction of a fluorine atom into the glucosamine structure has also been shown to yield analogs with significant inhibitory activity against hyaluronan synthesis, which is relevant in cancer research. nih.gov

In the realm of antimicrobial research, new glucosamine derivatives are being synthesized through amidation with aromatic and heteroaromatic acids to produce novel amides with potential antifungal and antibacterial activities. researchgate.net These studies demonstrate that strategic modifications of the substituents on the glucosamine molecule are a viable approach to developing new compounds with tailored and enhanced biological activities for various therapeutic applications.

Role in Chondrogenic Processes and Extracellular Matrix Homeostasis Research

Glucosamine and its derivatives, including alpha-D-Glucosamine pentaacetate, are subjects of extensive research for their potential roles in chondrogenic processes and the maintenance of extracellular matrix (ECM) homeostasis in cartilage. nih.govunipd.it Chondrogenesis, the process of cartilage formation, and the balance between synthesis and degradation of ECM components are critical for joint health.

Glucosamine is a fundamental building block for glycosaminoglycans (GAGs), which are major components of proteoglycans in the articular cartilage. ors.orgnih.gov Research suggests that glucosamine can influence the chondrogenic phenotype in both chondrocytes and mesenchymal stem cells (MSCs). core.ac.uk Studies have shown that glucosamine treatment can enhance the expression of key cartilage matrix components like collagen type II and aggrecan, and increase the levels of sulfated GAGs. core.ac.uk This anabolic effect on cartilage synthesis is a key area of investigation. nih.gov

Furthermore, glucosamine derivatives have been shown to modulate the activity of enzymes involved in ECM degradation. For example, glucosamine can inhibit the expression of matrix metalloproteinase-13 (MMP-13), an enzyme that plays a significant role in cartilage matrix degradation. nih.govcore.ac.uk By both promoting the synthesis of matrix components and inhibiting their breakdown, glucosamine and its derivatives may help to maintain the integrity of the cartilage ECM.

However, the effects of glucosamine can be complex and dose-dependent. While lower concentrations of glucosamine have been shown to be beneficial, high doses have been reported to be inhibitory to sGAG accumulation and may even have detrimental effects on cartilage explants. core.ac.uk The specific derivative of glucosamine also matters. For instance, a derivative of glucosamine coupled to tryptophan (DCF001) has been shown to counteract the inflammatory effects of TNF-α on circulating mesenchymal stem cells and preserve their chondrogenic potential. mdpi.com This highlights the potential for modified glucosamine compounds to have targeted effects on chondrogenesis and ECM homeostasis, particularly in inflammatory conditions.

Studies on Cartilage Metabolism and Proteoglycan Synthesis

The influence of alpha-D-glucosamine pentaacetate and its related compounds on cartilage metabolism, particularly proteoglycan (PG) synthesis, is a central focus of osteoarthritis research. Proteoglycans, along with type II collagen, are the primary components of the cartilage extracellular matrix, and their synthesis and degradation are key indicators of cartilage health. ors.org

Studies have shown that glucosamine (GlcN) and its derivatives can have varied effects on PG synthesis. Some research indicates that glucosamine can stimulate the production of proteoglycans by chondrocytes. nih.gov For instance, N-butyryl glucosamine (GlcNBu) was found to increase total PG synthesis in bovine articular chondrocyte cultures. nih.gov In contrast, glucosamine hydrochloride (GlcN.HCl) has been shown to inhibit total PG synthesis in a dose-dependent manner in both bovine and human articular chondrocytes. nih.gov This suggests that the specific chemical form of the glucosamine derivative is critical to its effect on cartilage metabolism.

The acetylation of glucosamine also appears to be a significant factor. While GlcN can inhibit sulfated glycosaminoglycan (a major component of proteoglycans) synthesis, N-acetylglucosamine (GlcNAc) has been observed to increase the levels of hyaluronan, another important glycosaminoglycan, by upregulating the expression of hyaluronan synthase-2. nih.gov This differential effect on the synthesis of various glycosaminoglycans highlights the complexity of how these compounds modulate cartilage metabolism.

Furthermore, the culture conditions of the chondrocytes can influence the observed effects. In anchorage-dependent cultures, the inhibitory effects of GlcN.HCl on PG synthesis are more prominent compared to anchorage-independent systems. nih.gov In the latter, PG synthesis was found to increase slightly more with N-acylated glucosamine derivatives than with GlcN. nih.gov

It is also important to note that the effects of glucosamine on PG synthesis can be dose-dependent. Some studies have reported that high concentrations of glucosamine may have detrimental effects on proteoglycan synthesis, while lower concentrations may be stimulatory. nih.gov This biphasic response underscores the need for careful investigation to determine the optimal conditions under which glucosamine derivatives can positively influence cartilage metabolism and proteoglycan synthesis.

| Compound | Cell Type | Culture System | Effect on Proteoglycan/GAG Synthesis | Reference |

| Glucosamine HCl (GlcN.HCl) | Bovine & Human Articular Chondrocytes | Anchorage-Dependent | Inhibited (dose-dependent) | nih.gov |

| N-acetyl-glucosamine (GlcNAc) | Human Articular Chondrocytes | - | Increased hyaluronan synthesis | nih.gov |

| N-butyryl-glucosamine (GlcNBu) | Bovine Articular Chondrocytes | Anchorage-Dependent | Increased | nih.gov |

| Glucosamine (GlcN) | Human Articular Chondrocytes | - | Inhibited sulfated glycosaminoglycan synthesis | nih.gov |

| Glucosamine HCl (GlcN.HCl) | Bovine Articular Chondrocytes | Anchorage-Independent | Less prominent inhibition | nih.gov |

| N-acylated Glucosamine Derivatives | Bovine Articular Chondrocytes | Anchorage-Independent | Slight increase | nih.gov |

Investigating Chondrocyte Function and Survival

Research into the effects of alpha-D-glucosamine pentaacetate and its derivatives on chondrocyte function and survival is crucial for understanding their potential in managing cartilage-related disorders. Chondrocyte viability and their ability to maintain the cartilage matrix are key to joint health.

Studies have shown that glucosamine (GlcN) and its derivatives can have a significant impact on chondrocyte proliferation and apoptosis (programmed cell death). For instance, GlcN has been observed to promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway. nih.gov This involves enhancing cell viability and accelerating the G1/S transition in the cell cycle. nih.gov In contrast, some studies report that glucosamine hydrochloride (GlcN.HCl) can inhibit cell proliferation in a dose-dependent manner in anchorage-dependent cultures of bovine and human articular chondrocytes. nih.gov This apparent contradiction may be due to differences in experimental conditions, the specific form of glucosamine used, and its concentration.

The acetylation of glucosamine also plays a role in its effect on chondrocyte survival. N-acetyl-glucosamine (GlcNAc) did not show the inhibitory effect on cell proliferation that was observed with GlcN.HCl. nih.gov In fact, N-butyryl glucosamine (GlcNBu) was found to increase the proliferation of bovine articular chondrocytes. nih.gov This suggests that modifying the N-acyl group can shift the biological activity from inhibitory to stimulatory.

Furthermore, glucosamine derivatives have been investigated for their ability to protect chondrocytes from stress-induced apoptosis. A lipophilic derivative of glucosamine, referred to as Glu5, was found to prevent impact-induced chondrocyte death by reducing mitochondrial depolarization following a single impact load in vitro. nih.gov This suggests a potential mechanism by which certain glucosamine derivatives could enhance chondrocyte survival in the face of mechanical stress.

The effects of glucosamine on chondrocyte function are also linked to gene expression. Additions of GlcNBu to human articular chondrocytes resulted in the upregulation of a large number of genes, while GlcN addition did not, indicating that the N-acyl substituent can profoundly modulate the genetic program of chondrocytes. nih.gov

These findings highlight the complex and multifaceted role of glucosamine and its derivatives in regulating chondrocyte function and survival. The specific chemical structure, including the nature of the N-acyl group, and the concentration of the compound are critical determinants of its biological effects on these essential cartilage cells.

| Compound | Cell Type | Effect on Chondrocyte Function/Survival | Putative Mechanism | Reference |

| Glucosamine (GlcN) | Rat Knee Chondrocytes | Promoted proliferation | Activation of Wnt/β-catenin signaling pathway | nih.gov |

| Glucosamine HCl (GlcN.HCl) | Bovine & Human Articular Chondrocytes | Inhibited proliferation (dose-dependent) | Not specified | nih.gov |

| N-acetyl-glucosamine (GlcNAc) | Bovine Articular Chondrocytes | No inhibitory effect on proliferation | - | nih.gov |

| N-butyryl-glucosamine (GlcNBu) | Bovine Articular Chondrocytes | Increased proliferation | Not specified | nih.gov |

| Glu5 (lipophilic glucosamine derivative) | Equine Chondrocytes | Prevented impact-induced death | Reduction of mitochondrial depolarization | nih.gov |

| N-butyryl-glucosamine (GlcNBu) | Human Articular Chondrocytes | Upregulation of a large number of genes | - | nih.gov |

Antimicrobial and Anti-tumor Research Applications of Glucosamine Derivatives

Glucosamine and its derivatives, including alpha-D-Glucosamine pentaacetate, have garnered interest in biomedical research for their potential antimicrobial and anti-tumor activities. nih.govresearchgate.net These compounds, derived from the abundant natural biopolymer chitin (B13524), offer a scaffold for the development of new therapeutic agents. nih.gov

In the realm of antimicrobial research, the focus has been on synthesizing new glucosamine derivatives with enhanced activity against a range of pathogens. researchgate.net By modifying the glucosamine structure, for instance, through amidation with various acids, researchers have created novel compounds with promising antifungal and antibacterial properties. researchgate.net The antimicrobial effects of D-glucosamine hydrochloride have also been reported, suggesting that even simpler derivatives possess this bioactivity. nih.gov The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant microorganisms. mdpi.com

In anti-tumor research, glucosamine and its derivatives have been investigated for their ability to inhibit the growth of cancer cells. nih.govnih.gov Studies have shown that D-glucosamine hydrochloride (GlcNH2·HCl) and D-glucosamine (GlcNH2) can reduce the proliferation of human hepatoma SMMC-7721 cells in a concentration-dependent manner. nih.govnih.gov This inhibitory effect was associated with cell cycle arrest and the induction of apoptosis. nih.govnih.gov Interestingly, N-acetyl glucosamine (NAG) did not show the same anti-proliferative effect, indicating that the free amino group of glucosamine is crucial for its anti-tumor activity in this context. nih.govnih.gov

Furthermore, in vivo studies have demonstrated the anti-tumor potential of GlcNH2·HCl against Sarcoma 180 in mice. nih.govnih.gov The anti-tumor effect of this compound is thought to be mediated by both direct cytocidal effects and host-mediated immune enhancement, as it was found to increase the thymus and spleen indices and promote T lymphocyte proliferation. nih.govnih.gov The potential of glucosamine to modulate various signaling pathways and transcription factors further supports its investigation as an anti-tumor agent. nih.gov

The multifaceted biological activities of glucosamine derivatives make them attractive candidates for further research and development in both antimicrobial and anti-tumor applications.

| Compound/Derivative | Application | Research Finding | Reference |

| D-glucosamine amides | Antimicrobial | Synthesized new amides with potential antifungal and antibacterial activities. | researchgate.net |

| D-glucosamine hydrochloride (GlcNH2·HCl) | Antimicrobial | Reported to have antimicrobial effects. | nih.gov |

| D-glucosamine hydrochloride (GlcNH2·HCl) | Anti-tumor | Inhibited proliferation of human hepatoma SMMC-7721 cells; induced apoptosis and cell cycle arrest. | nih.govnih.gov |

| D-glucosamine (GlcNH2) | Anti-tumor | Inhibited proliferation of human hepatoma SMMC-7721 cells. | nih.govnih.gov |

| N-acetyl glucosamine (NAG) | Anti-tumor | Did not inhibit the proliferation of SMMC-7721 cells. | nih.govnih.gov |

| D-glucosamine hydrochloride (GlcNH2·HCl) | Anti-tumor (in vivo) | Exhibited antitumor activity against Sarcoma 180 in mice; enhanced immune function. | nih.govnih.gov |

Advanced Analytical Methodologies for Characterizing Alpha D Glucosamine Pentaacetate

Spectroscopic Techniques for Structural Elucidationnih.govhmdb.ca

Spectroscopic methods are indispensable for the detailed structural analysis of alpha-D-Glucosamine pentaacetate, providing insights into its atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetylated Carbohydratesnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of acetylated carbohydrates like alpha-D-Glucosamine pentaacetate. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their chemical environment. For acetylated carbohydrates, the protons of the acetyl groups (CH₃CO) typically appear as sharp singlets in the region of δ 1.9–2.2 ppm. nih.govchemicalbook.comchemicalbook.com The anomeric proton (H-1) is particularly diagnostic; for the α-anomer of a glucopyranose derivative, it usually resonates further downfield (around δ 6.3 ppm) compared to the β-anomer. chemicalbook.com The other ring protons (H-2 to H-6) exhibit complex splitting patterns due to spin-spin coupling, and their chemical shifts provide information on the stereochemistry of the sugar ring. nih.gov Temperature-dependent ¹H-NMR studies can also be employed to investigate intramolecular hydrogen bonding involving the acetyl groups. nih.govnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The carbonyl carbons of the acetate (B1210297) groups resonate significantly downfield, typically in the range of δ 169–171 ppm. The methyl carbons of the acetyl groups are found upfield, around δ 20–21 ppm. chemicalbook.comrsc.org The anomeric carbon (C-1) signal is also highly informative for determining the anomeric configuration, with the α-anomer generally appearing at a different chemical shift than the β-anomer. bmrb.iochemicalbook.com The signals for the other ring carbons (C-2 to C-6) appear in the intermediate region of the spectrum. bmrb.iochemicalbook.com

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric Proton (α-H-1) | ~5.5 - 6.4 | - |

| Ring Protons (H-2 to H-6) | ~3.5 - 5.5 | - |

| Acetyl Protons (CH₃) | ~1.9 - 2.2 | - |

| Anomeric Carbon (C-1) | - | ~90 - 98 |

| Ring Carbons (C-2 to C-6) | - | ~50 - 79 |

| Acetyl Carbons (C=O) | - | ~169 - 177 |

| Acetyl Carbons (CH₃) | - | ~20 - 25 |

Mass Spectrometry (MS) Applications in Glucosamine Pentaacetate Analysisnih.govhmdb.cachemicalbook.com

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and to deduce the structure of alpha-D-Glucosamine pentaacetate through fragmentation analysis.

When coupled with Gas Chromatography (GC-MS), electron ionization (EI) is often used. The mass spectrum of alpha-D-Glucosamine pentaacetate shows characteristic fragmentation patterns. nih.gov While the molecular ion peak [M]⁺ at m/z 389 may be weak or absent, prominent fragment ions are observed. Common fragments arise from the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the molecular ion. Key fragment ions observed in the GC-MS analysis of alpha-D-Glucosamine pentaacetate include m/z 156, 114, and 96. nih.gov

Electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (MS/MS), is a softer ionization technique that is also highly effective for analyzing acetylated carbohydrates. In positive-ion ESI-MS, alpha-D-Glucosamine pentaacetate can be detected as protonated molecules [M+H]⁺, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com Tandem MS (MS/MS) experiments on these precursor ions can provide detailed structural information. The fragmentation of glucosamine derivatives often involves glycosidic bond cleavages and cross-ring cleavages, yielding ions that are diagnostic of the monosaccharide unit and the positions of the acetyl groups. researchgate.net For instance, the fragmentation of glucosamine can produce characteristic ions at m/z 72 and 84. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₁₀ |

| Molecular Weight | 389.35 g/mol |

| Primary GC-MS Fragments (m/z) | 114 (Top Peak), 156 (2nd Highest), 96 (3rd Highest) |

Chromatographic Separations in Glucosamine Researchhmdb.cachemicalbook.comchemicalbook.comnih.gov

Chromatographic techniques are fundamental for the separation, purification, and quantification of alpha-D-Glucosamine pentaacetate from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) for Acetylated Sugarshmdb.cachemicalbook.comresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of acetylated sugars. Due to the polar nature of carbohydrates, several HPLC modes can be employed.

Reversed-Phase (RP-HPLC) is a common technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govresearchgate.nettjpr.org Since highly polar compounds like glucosamine derivatives may have poor retention on standard C18 columns, ion-pairing agents such as octanesulfonate can be added to the mobile phase to improve retention. researchgate.net Another approach is pre-column derivatization, where a chromophore or fluorophore is attached to the molecule to enhance detection by UV or fluorescence detectors. tandfonline.comoup.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds. researchgate.netscielo.breuropeanpharmaceuticalreview.com HILIC uses a polar stationary phase (e.g., amino or ZIC-HILIC) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. nih.govscielo.brsigmaaldrich.com This technique is well-suited for the direct analysis of glucosamine derivatives without derivatization and is compatible with mass spectrometry detection (HILIC-MS). europeanpharmaceuticalreview.com

Detection methods in HPLC for acetylated sugars include UV detection (often at low wavelengths like 195 nm), Refractive Index (RI) detection, and Evaporative Light Scattering Detection (ELSD), the latter being a universal detector that does not require the analyte to have a chromophore. nih.govresearchgate.netscielo.br

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Detection Method |

|---|---|---|---|

| Reversed-Phase (RP) nih.govresearchgate.net | C18, ODS | Acetonitrile/Phosphate Buffer nih.gov | UV (194 nm) nih.gov |

| Ion-Pairing RP researchgate.net | C18 | Methanol/Aqueous Octanesulfonate researchgate.net | Refractive Index (RI) researchgate.net |

| HILIC scielo.breuropeanpharmaceuticalreview.com | Amino, ZIC-HILIC | Acetonitrile/Ammonium Formate Buffer scielo.br | ELSD, MS scielo.breuropeanpharmaceuticalreview.com |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Carbohydrateshmdb.canih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for carbohydrate analysis. However, because carbohydrates, including their acetylated forms, are non-volatile, they must first be chemically modified into volatile derivatives. cabidigitallibrary.org

For glucosamine and its derivatives, a common approach involves a two-step derivatization process. acs.orgresearchgate.net First, the carbonyl group is protected, for example, through oximation (e.g., with hydroxylamine (B1172632) or methoxylamine). acs.orgresearchgate.net Subsequently, the remaining hydroxyl groups are converted into more volatile ethers or esters, most commonly by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govacs.org Alternatively, direct acetylation can be used to produce a single peak per sugar, simplifying the chromatogram. nih.gov Another derivatization strategy involves converting the amino sugar to its aldononitrile acetate, which provides good chromatographic separation and stability. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer then detects and fragments the eluting compounds, providing a mass spectrum that serves as a chemical fingerprint for identification. cabidigitallibrary.orgnih.gov This technique allows for the separation and quantification of different monosaccharides and their derivatives within a complex mixture. acs.orgnih.gov

Other Advanced Analytical Approachesnih.goveuropeanpharmaceuticalreview.com

Beyond the mainstream techniques of NMR, MS, and chromatography, other methods contribute to the characterization of glucosamine and its derivatives. Fourier-transform infrared (FTIR) spectroscopy, for example, has been developed as a rapid and "green" analytical method for the analysis of glucosamine. semanticscholar.org This technique is excellent for identifying the presence of specific functional groups (such as hydroxyl, amine, and carbonyl groups from the acetyl moieties) within the molecule, providing complementary structural information. semanticscholar.org While often used for the parent compound, its principles are applicable for verifying the functional group conversions in the synthesis of alpha-D-Glucosamine pentaacetate.

Capillary Electrophoresis in Carbohydrate Analysis

Capillary electrophoresis (CE) has surfaced as a powerful and high-resolution analytical technique for the detailed analysis of carbohydrates. longdom.orgacs.orgacs.org This method separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of a strong electric field. longdom.org Its high efficiency, short analysis times, and the requirement of only minute sample volumes make it an advantageous alternative and complement to traditional chromatographic methods for carbohydrate analysis. longdom.orgnih.gov

The application of CE to carbohydrate analysis, including derivatives like alpha-D-Glucosamine pentaacetate, presents unique challenges. Most carbohydrates are neutral molecules and lack a native chromophore or fluorophore, making direct detection by UV or fluorescence challenging. acs.orgnih.gov Furthermore, the structural similarity of many monosaccharides and their derivatives necessitates high-resolution separation techniques. To overcome these limitations, several strategies are employed to facilitate the CE analysis of carbohydrates. These strategies typically involve either creating a charge on the neutral sugar molecule or attaching a label that allows for sensitive detection.

For a fully derivatized compound such as alpha-D-Glucosamine pentaacetate, where all hydroxyl groups and the amino group are acetylated, direct analysis by common CE methods is not straightforward. The molecule is neutral, and the acetyl groups block the sites typically used for complexation or derivatization. Therefore, an analytical approach would necessitate a preliminary hydrolysis step to remove the acetyl groups, yielding glucosamine or N-acetylglucosamine, which can then be derivatized for CE analysis.

Strategies for Capillary Electrophoresis of Glucosamine Derivatives:

Complexation with Borate (B1201080): At alkaline pH, borate ions can form charged complexes with molecules containing vicinal diols. nih.govoup.com This complexation imparts a negative charge to the carbohydrate, allowing it to migrate in the electric field. The separation is based on the differential stability and charge-to-mass ratio of the borate complexes formed by different carbohydrates.

Pre-column Derivatization: This is the most common strategy to enhance detection sensitivity and introduce a charge. The carbohydrate is reacted with a labeling reagent before being introduced into the capillary. oup.com The reagent typically contains a chromophore or fluorophore for sensitive detection and may also possess an ionizable function to ensure electromigration. nih.govoup.com

Research Findings on Derivatization and CE Analysis of Glucosamine:

Several derivatization agents have been successfully employed for the CE analysis of aminosugars like glucosamine. The choice of reagent impacts the separation mechanism and detection sensitivity.

A robust method for separating various aminosaccharides, including glucosamine, involves derivatization with dansyl chloride. nih.gov This reaction can be significantly accelerated using microwave irradiation. The resulting dansylated products can be baseline separated and detected by UV absorption. nih.gov

Another common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. jfda-online.com This method allows for rapid and sensitive analysis. An "in-capillary" labeling technique, where the reagent and sample are sequentially injected into the capillary, simplifies sample pretreatment and improves reproducibility. jfda-online.com

Anthranilic acid (2-aminobenzoic acid) is another effective labeling reagent. Derivatization with anthranilic acid allows for sensitive UV detection and has been validated for the quantitative determination of glucosamine in various samples. nih.gov

The table below summarizes key findings from studies on the CE analysis of glucosamine following derivatization, which is the applicable method for analyzing alpha-D-Glucosamine pentaacetate after a deacetylation step.

Table 1: Research Findings on CE Analysis of Derivatized Glucosamine

| Derivatizing Agent | Matrix/Sample Type | Key Separation and Detection Parameters | Linearity Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Dansyl Chloride | Osteoarthritis Tablets | Running Buffer: 320 mM borate, pH 9.50; Detection: UV at 214 nm | 2.00 µg/mL - 1.80 mg/mL | 1.00 µg/mL | nih.gov |

| o-Phthalaldehyde (OPA) | Nutraceuticals | Running Buffer: 20 mM borate, pH 9.3; Detection: UV at 340 nm | 0.1 - 30 mM | 0.1 mM | jfda-online.com |

| Anthranilic Acid (AA) | Nutraceutical Formulations | Running Buffer: 150 mM boric acid/50 mM NaH2PO4, pH 7.0; Detection: UV at 214 nm | 40 - 400 µg/mL | ~200 pg (injected) | nih.gov |

These methodologies showcase the versatility and power of capillary electrophoresis in the quantitative analysis of glucosamine. For the specific characterization of alpha-D-Glucosamine pentaacetate, a validated hydrolysis procedure to yield glucosamine would be the critical first step, followed by one of the robust derivatization and CE analysis methods detailed above. This two-step process allows for the accurate quantification and characterization of the core glucosamine structure derived from its pentaacetate form.

Emerging Research Directions and Future Perspectives in Alpha D Glucosamine Pentaacetate Studies

Integration into Synthetic Glycobiology Systems

A significant area of emerging research lies in the integration of alpha-D-glucosamine pentaacetate into synthetic glycobiology systems. These systems aim to mimic and manipulate the complex carbohydrate structures found on cell surfaces, known as glycans, to better understand their roles in health and disease.

Researchers are utilizing alpha-D-glucosamine pentaacetate as a key building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. chemimpex.com Its peracetylated form allows for controlled and stereoselective introduction of glucosamine (B1671600) units into growing glycan chains. This is crucial for constructing synthetic versions of naturally occurring glycans with high precision. An efficient method for α-selective glycosylation of D-glucosamine has been developed, which is critical for synthesizing bacterial capsular polysaccharides, such as the repeating unit of Acinetobacter baumannii K47. nih.gov

Furthermore, derivatives of glucosamine are being explored for their ability to influence cellular glycosylation pathways. By introducing modified glucosamine analogues, scientists can probe the intricate enzymatic machinery responsible for glycan biosynthesis and potentially modulate cellular responses. This approach holds promise for dissecting the roles of specific glycans in processes like cell signaling and immune recognition.

Development of Novel Research Probes and Tools

The unique chemical handles provided by the acetyl groups in alpha-D-glucosamine pentaacetate make it an ideal scaffold for the development of novel research probes. These molecular tools are designed to track, visualize, and interact with specific biological targets, providing invaluable insights into cellular processes.

Chemists are modifying alpha-D-glucosamine pentaacetate to incorporate reporter tags, such as fluorescent dyes or biotin, creating probes that can be used to label and identify glucosamine-binding proteins or enzymes. These probes are instrumental in studying the dynamics of carbohydrate-protein interactions, which are central to many biological phenomena.

Moreover, the development of photo-crosslinkable probes derived from glucosamine allows for the permanent capture of interacting partners within a cellular context. This powerful technique helps to identify the specific proteins that recognize and bind to glucosamine-containing structures, paving the way for a deeper understanding of their functional roles. The synthesis of carbasugar analogues of glucosamine, such as α-D-carba-glucosamine (CGlcN), has been shown to act as an antimetabolite, interfering with bacterial cell wall synthesis, highlighting its potential as a tool to study bacterial metabolism. biorxiv.org

Exploration of Therapeutic Targets and Mechanisms beyond Traditional Applications

Beyond its established use in joint health supplements, emerging research is uncovering new therapeutic targets and mechanisms for alpha-D-glucosamine pentaacetate and its derivatives. chemimpex.com Scientists are investigating its potential in a broader range of diseases, driven by a deeper understanding of its biological activities.

One promising area is the development of glucosamine-based compounds as antimicrobial agents. Researchers are designing and synthesizing glucosamine mimics that can interfere with essential bacterial processes, such as cell wall biosynthesis. uni-konstanz.de For instance, derivatives of glucosamine are being investigated for their ability to inhibit enzymes crucial for peptidoglycan formation, a key component of the bacterial cell wall. biorxiv.orguni-konstanz.de The glmS riboswitch, an RNA element that regulates the expression of an enzyme involved in glucosamine-6-phosphate synthesis, has been identified as a potential target for novel antibiotics. uni-konstanz.de

Furthermore, the anti-inflammatory properties of glucosamine are being explored in new therapeutic contexts. By modifying the structure of alpha-D-glucosamine pentaacetate, researchers aim to enhance its anti-inflammatory effects and target specific inflammatory pathways implicated in various diseases.

The table below summarizes some of the key research directions and the potential applications of alpha-D-glucosamine pentaacetate.

| Research Area | Focus | Potential Applications |

| Synthetic Glycobiology | Synthesis of complex glycans and glycoconjugates. | Elucidation of glycan function, development of synthetic vaccines, and engineering of cell surfaces. |

| Novel Research Probes | Development of tagged and crosslinkable glucosamine derivatives. | Identification of carbohydrate-binding proteins, visualization of glycosylation dynamics, and target validation. |

| New Therapeutic Targets | Design of glucosamine-based inhibitors of bacterial enzymes and modulators of inflammation. | Development of new antibiotics and anti-inflammatory drugs. |

The ongoing exploration of alpha-D-glucosamine pentaacetate and its derivatives is set to expand our understanding of glycobiology and open up new avenues for therapeutic intervention. As research continues to unfold, this versatile molecule is poised to play an increasingly important role in the advancement of chemical biology and medicine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methods for α-D-Glucosamine pentaacetate to ensure high purity and yield?

- Methodological Answer : The synthesis typically involves acetylation of glucosamine using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Key steps include:

- Reagent Ratios : Use a 5:1 molar ratio of acetic anhydride to glucosamine for complete acetylation .

- Purification : Recrystallization from ethanol or chloroform yields >95% purity. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves anomeric mixtures .

- Anomeric Control : Pyridine as a base favors the α-anomer, while montmorillonite K10 catalysts improve β-anomer selectivity (33% yield) .

- Data Table :

| Parameter | Optimal Condition | Purity Outcome |

|---|---|---|

| Acetic Anhydride | 5:1 molar ratio | Complete acylation |

| Catalyst | Pyridine | α-anomer dominance |

| Recrystallization | Ethanol, 4°C | >95% purity |

Q. Which analytical techniques are critical for characterizing α-D-Glucosamine pentaacetate?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) distinguishes anomers: α-C1 proton at δ 6.33 ppm (doublet, J = 3.8 Hz), β-C1 proton at δ 5.72 ppm (doublet, J = 8.2 Hz) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+Na]⁺ at m/z 413.3 .

- Polarimetry : Specific rotation [α]²⁵D = +53° (c = 1, CHCl₃) validates stereochemistry .

Q. How can solubility limitations of α-D-Glucosamine pentaacetate in aqueous media be addressed for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (10% v/v) or ethanol (20% v/v) to achieve 1.5 mg/mL solubility .

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility up to 5 mg/mL without disrupting enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for α-D-Glucosamine pentaacetate?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., phospholipase C inhibition ranging from 10–50 µM) arise from:

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl) .

- Substrate Competition : Use competitive inhibition models (Lineweaver-Burk plots) to differentiate binding modes .

- Metabolic Interference : Include controls for acetyl group hydrolysis (monitor via HPLC) .

Q. What experimental designs are recommended for studying anomer equilibration kinetics?

- Methodological Answer :

- Kinetic Sampling : Use TLC (silica gel, ethyl acetate/hexane 1:1) at 0, 15, 30, 60, and 120 min to track α/β ratios .

- NMR Time-Course : Acquire ¹H NMR spectra (D₂O, 25°C) every 10 min; calculate rate constants via integrated peak areas .

- Activation Energy : Fit data to Arrhenius equation using equilibration rates at 25°C, 37°C, and 50°C .

Q. What mechanisms explain α-D-Glucosamine pentaacetate’s inhibition of fatty acid synthetases?

- Methodological Answer :

- Structural Mimicry : The acetylated glucose backbone competitively binds to the enzyme’s substrate pocket (molecular docking validation) .

- Acetylation Effects : Free energy calculations (MM/PBSA) show ΔG = -8.2 kcal/mol for acetyl-enzyme interactions .

- In Vivo Validation : Knockout models (e.g., FASN-deficient cells) confirm target specificity .

Q. How can metabolic pathways of α-D-Glucosamine pentaacetate be traced in mammalian systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C-labeled compound (acetate-¹⁴C) and track via scintillation counting in urine (76% excretion) and CO₂ (24%) .

- LC-MS/MS Profiling : Identify deacetylated metabolites (e.g., mono-acetyl glucosamine) using MRM transitions (m/z 221 → 101) .

Safety and Handling

Q. What safety protocols are essential for handling α-D-Glucosamine pentaacetate?

- Methodological Answer :

- PPE : Nitrile gloves (tested for 4-h permeability) and lab coats .

- Ventilation : Use fume hoods during synthesis (acetic anhydride vapors irritate respiratory tracts) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Q. Why do reported melting points for α-D-Glucosamine pentaacetate vary (107°C vs. 129–133°C)?

- Methodological Answer : Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.